3-[4-(Methylthio)phenoxy]propionic acid
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Overview
Description
3-[4-(Methylthio)phenoxy]propionic acid is an organic compound with the molecular formula C₁₀H₁₂O₂S. It is also known by its synonym, 4-(Methylthio)benzenepropanoic acid. This compound is characterized by the presence of a methylthio group attached to a phenyl ring, which is further connected to a propionic acid moiety. It is a solid at room temperature with a melting point of approximately 98-102°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methylthio)phenoxy]propionic acid typically involves the reaction of 4-(methylthio)phenol with 3-chloropropionic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the 3-chloropropionic acid, displacing the chloride ion and forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Methylthio)phenoxy]propionic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-[4-(Methylthio)phenoxy]propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its structural features.
Industry: May be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[4-(Methylthio)phenoxy]propionic acid is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The methylthio group and the carboxylic acid moiety may play crucial roles in these interactions .
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)benzenepropanoic acid: A closely related compound with similar structural features.
3-(4-Methylthiophenyl)propionic acid: Another
Properties
IUPAC Name |
3-(4-methylsulfanylphenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-14-9-4-2-8(3-5-9)13-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCXSNYBUXYMLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60533288 |
Source
|
Record name | 3-[4-(Methylsulfanyl)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60533288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18333-20-5 |
Source
|
Record name | 3-[4-(Methylsulfanyl)phenoxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60533288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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